Cas no 452274-41-8 (7-bromoheptan-1-amine)

7-Bromoheptan-1-amine is a linear aliphatic amine featuring a terminal bromine substituent, making it a versatile intermediate in organic synthesis. Its bifunctional structure—combining an amine group and a bromoalkyl chain—enables its use in nucleophilic substitution reactions, cyclizations, and polymer modifications. The compound is particularly valuable in pharmaceutical and material science applications, where it serves as a precursor for the synthesis of heterocycles, surfactants, and functionalized polymers. Its well-defined reactivity and stability under standard conditions facilitate controlled transformations, ensuring reproducibility in complex synthetic pathways. The bromine moiety also allows for further derivatization via cross-coupling or alkylation reactions, enhancing its utility in multi-step syntheses.
7-bromoheptan-1-amine structure
7-bromoheptan-1-amine structure
Product name:7-bromoheptan-1-amine
CAS No:452274-41-8
MF:C7H16NBr
Molecular Weight:194.11264
CID:1011633
PubChem ID:53404542

7-bromoheptan-1-amine 化学的及び物理的性質

名前と識別子

    • 7-bromoheptan-1-amine
    • 7-Brom-n-heptylamin
    • AKOS006294532
    • EN300-184416
    • SCHEMBL3002135
    • 452274-41-8
    • MDL: MFCD06212567
    • インチ: InChI=1S/C7H16BrN/c8-6-4-2-1-3-5-7-9/h1-7,9H2
    • InChIKey: RUAYXLGHNDOBIH-UHFFFAOYSA-N
    • SMILES: C(CCCBr)CCCN

計算された属性

  • 精确分子量: 193.04661g/mol
  • 同位素质量: 193.04661g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 9
  • 回転可能化学結合数: 6
  • 複雑さ: 48.2
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • XLogP3: 2

7-bromoheptan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-184416-2.5g
7-bromoheptan-1-amine
452274-41-8
2.5g
$2688.0 2023-09-19
Enamine
EN300-184416-0.1g
7-bromoheptan-1-amine
452274-41-8
0.1g
$1207.0 2023-09-19
Enamine
EN300-184416-10g
7-bromoheptan-1-amine
452274-41-8
10g
$5897.0 2023-09-19
Enamine
EN300-184416-5g
7-bromoheptan-1-amine
452274-41-8
5g
$3977.0 2023-09-19
Enamine
EN300-184416-0.05g
7-bromoheptan-1-amine
452274-41-8
0.05g
$1152.0 2023-09-19
Enamine
EN300-184416-1.0g
7-bromoheptan-1-amine
452274-41-8
1g
$1371.0 2023-05-24
Enamine
EN300-184416-1g
7-bromoheptan-1-amine
452274-41-8
1g
$1371.0 2023-09-19
Enamine
EN300-184416-0.5g
7-bromoheptan-1-amine
452274-41-8
0.5g
$1316.0 2023-09-19
Enamine
EN300-184416-5.0g
7-bromoheptan-1-amine
452274-41-8
5g
$3977.0 2023-05-24
Enamine
EN300-184416-0.25g
7-bromoheptan-1-amine
452274-41-8
0.25g
$1262.0 2023-09-19

7-bromoheptan-1-amine 関連文献

7-bromoheptan-1-amineに関する追加情報

Introduction to 7-Bromoheptan-1-amine (CAS No. 452274-41-8)

7-Bromoheptan-1-amine, with the chemical abstracts service (CAS) number 452274-41-8, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its bromine atom and primary amine group, which confer it with distinct reactivity and functional versatility.

The molecular formula of 7-bromoheptan-1-amine is C7H16BrN, and its molecular weight is approximately 196.11 g/mol. The compound is a colorless to pale yellow liquid at room temperature and has a boiling point of around 230°C. Its solubility in water is limited, but it is readily soluble in organic solvents such as ethanol, acetone, and dichloromethane.

In the realm of pharmaceutical research, 7-bromoheptan-1-amine has been explored for its potential as a building block in the synthesis of bioactive molecules. Recent studies have highlighted its utility in the development of novel drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2023 demonstrated that derivatives of 7-bromoheptan-1-amine exhibit potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The bromine atom in the molecule plays a crucial role in enhancing the binding affinity of these derivatives to viral proteins, thereby improving their therapeutic efficacy.

Beyond pharmaceutical applications, 7-bromoheptan-1-amine has also found use in materials science. Researchers at the University of California, Berkeley, have utilized this compound as a precursor for the synthesis of advanced polymers with tunable properties. These polymers have shown promise in applications such as drug delivery systems and tissue engineering scaffolds. The primary amine group in 7-bromoheptan-1-amine facilitates the formation of stable covalent bonds with other monomers, enabling the creation of complex polymer architectures with tailored functionalities.

In the context of chemical synthesis, 7-bromoheptan-1-amine serves as an important intermediate for the preparation of a wide range of organic compounds. Its reactivity can be harnessed through various synthetic transformations, such as nucleophilic substitution reactions and coupling reactions. For example, a study published in Organic Letters in 2022 reported the efficient synthesis of substituted heptanes using 7-bromoheptan-1-amine as a starting material. The bromine atom acts as a leaving group, facilitating the introduction of diverse functional groups into the heptane backbone.

The safety and handling of 7-bromoheptan-1-amine are critical considerations for researchers working with this compound. While it is not classified as a hazardous material under current regulations, proper precautions should be taken to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas or fume hoods, and storing the compound away from incompatible substances.

In conclusion, 7-bromoheptan-1-amine (CAS No. 452274-41-8) is a valuable compound with diverse applications across multiple scientific disciplines. Its unique chemical structure and reactivity make it an attractive candidate for further research and development. As ongoing studies continue to uncover new properties and applications of this compound, it is likely that its importance will only grow in the coming years.

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